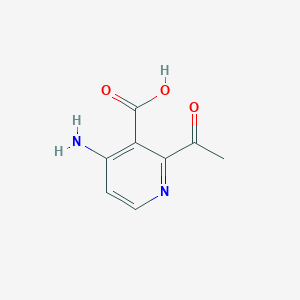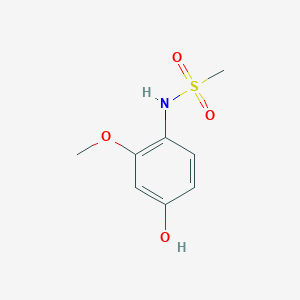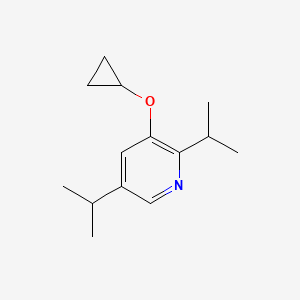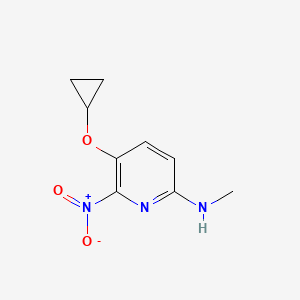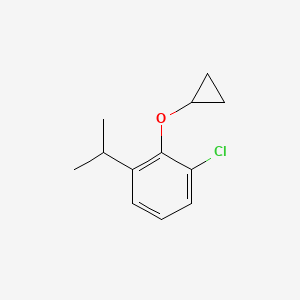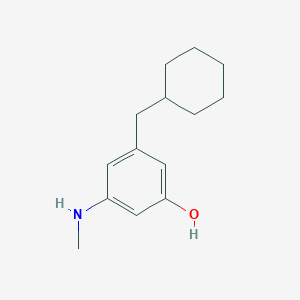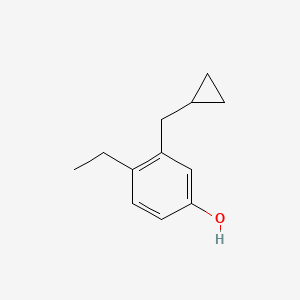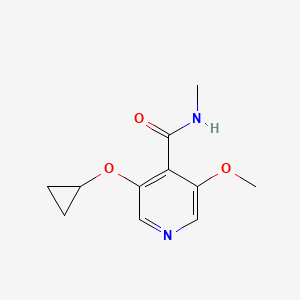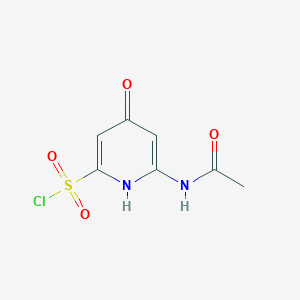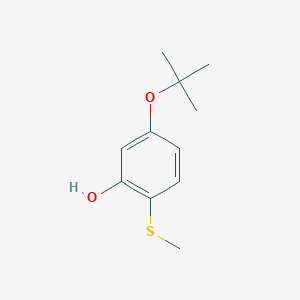
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridinyl ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-5-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: This compound has a similar methanesulfonamide group but differs in the structure of the pyridinyl ring and the presence of a piperidinyl group.
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl ring but has different substituents, leading to distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-(3-cyclopropyloxy-5-propan-2-ylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-6-13-7-11(17-9-4-5-9)12(10)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
QWMKRBOIXSJEMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


